4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrol-1-yl group. The methoxymethyl and methoxyphenyl groups are then added through specific substitution reactions. The final step involves the formation of the carbohydrazide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- **4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
Uniqueness
The uniqueness of 4-(methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in its biological applications.
Properties
Molecular Formula |
C26H24N6O3S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-(methoxymethyl)-N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H24N6O3S/c1-16-12-18(15-34-2)21-23(32-10-4-5-11-32)24(36-26(21)29-16)25(33)31-28-14-19-13-27-30-22(19)17-6-8-20(35-3)9-7-17/h4-14H,15H2,1-3H3,(H,27,30)(H,31,33)/b28-14+ |
InChI Key |
HFCWXNSEQISZMW-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)OC)N5C=CC=C5)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)OC)N5C=CC=C5)COC |
Origin of Product |
United States |
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